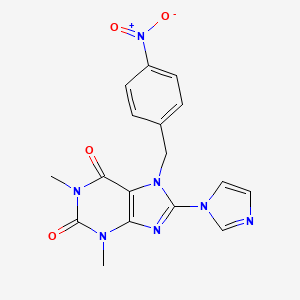![molecular formula C16H13BrFN3O4S B3676502 3-bromo-4-ethoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3676502.png)
3-bromo-4-ethoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide
Descripción general
Descripción
3-bromo-4-ethoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide is a complex organic compound with a molecular formula of C16H14BrFN2O3S This compound is characterized by the presence of bromine, ethoxy, fluoro, nitro, and carbamothioyl functional groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Bromination: Substitution of a hydrogen atom with a bromine atom.
Ethoxylation: Introduction of an ethoxy group.
Carbamothioylation: Formation of the carbamothioyl group through reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-4-ethoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.
Aplicaciones Científicas De Investigación
3-bromo-4-ethoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-ethoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-4-ethoxy-5-fluoroaniline
- 2-bromo-3-fluoroaniline
- 1-bromo-2-fluoro-4-methoxybenzene
Uniqueness
3-bromo-4-ethoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
3-bromo-4-ethoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN3O4S/c1-2-25-14-6-3-9(7-11(14)17)15(22)20-16(26)19-13-8-10(21(23)24)4-5-12(13)18/h3-8H,2H2,1H3,(H2,19,20,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTGVELJOJLSKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-bis(benzenesulfonyl)-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3676427.png)
![3-chloro-N-{4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B3676431.png)
![Ethyl 2-{[(4-bromophenyl)carbamothioyl]amino}-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate](/img/structure/B3676444.png)

![N-(3,5-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3676461.png)
![2-chloro-N-[3-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide](/img/structure/B3676464.png)
![(5Z)-1-(2-fluorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3676471.png)
![2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3676477.png)

![(6Z)-6-[(4-chlorophenyl)methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3676486.png)

![4-methyl-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B3676493.png)
![N~1~-(4-bromo-3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3676500.png)
![N~1~-(4-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676518.png)
